molecular formula C24H26N2O4 B2886253 5-(benzyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one CAS No. 898418-14-9

5-(benzyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Cat. No.: B2886253
CAS No.: 898418-14-9
M. Wt: 406.482
InChI Key: GICNSQIGPBGYQM-UHFFFAOYSA-N
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Description

The compound 5-(benzyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a complex organic molecule often explored in medicinal chemistry for its potential therapeutic properties. With its multifaceted structure, this compound exhibits unique chemical reactivity and interaction potential, making it a subject of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one typically involves a multi-step process:

  • Piperazine Introduction: : Utilizing piperazine to form a linkage with a methoxyphenyl group.

  • Pyran Formation: : Cyclization to form the pyran ring structure.

Reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate these transformations.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve large-scale batch reactors, with stringent control over temperature, pH, and solvent purity. The use of automated synthesisers and continuous flow chemistry could further optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group can undergo oxidation to form aldehydes or carboxylic acids.

  • Reduction: : Reduction of the pyran ring could yield a tetrahydropyran derivative.

  • Substitution: : The benzyloxy group is susceptible to nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typical reducing agents.

  • Substitution: : Nucleophiles like sodium methoxide (NaOMe) can be used under basic conditions.

Major Products

These reactions yield derivatives with altered functional groups, potentially enhancing or modifying the compound's bioactivity and solubility.

Scientific Research Applications

5-(benzyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one: finds applications across several domains:

  • Chemistry: : As a model compound for studying reaction mechanisms.

  • Biology: : Investigated for its potential as an enzyme inhibitor.

  • Medicine: : Explored for its anti-inflammatory and analgesic properties.

  • Industry: : Utilized in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets, such as enzymes or receptors. It often mimics or inhibits natural substrates, thereby modulating biological pathways. The piperazinyl and methoxyphenyl groups play a crucial role in binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzyloxy)-2-methyl-4H-pyran-4-one: : Lacks the piperazinyl and methoxyphenyl groups, leading to different reactivity and biological activity.

  • 2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one: : Without the benzyloxy group, altering its chemical properties and applications.

Uniqueness

The presence of both the benzyloxy and methoxyphenyl piperazine groups makes 5-(benzyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one unique in its structural complexity and potential for diverse biological interactions.

This is a detailed exploration of the compound's synthesis, reactivity, and applications, highlighting its significance in various scientific domains. Feel free to ask if there's anything more specific you’d like to dive into!

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-9-7-20(8-10-21)26-13-11-25(12-14-26)16-22-15-23(27)24(18-29-22)30-17-19-5-3-2-4-6-19/h2-10,15,18H,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICNSQIGPBGYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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